

HFC-245fa vs. HFO Alternatives in Refrigeration Cycles: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,1,3,3-Pentafluoropropane*

Cat. No.: *B1194520*

[Get Quote](#)

As the push for environmentally friendly refrigerants intensifies, the once-common hydrofluorocarbon (HFC) HFC-245fa is facing increasing scrutiny due to its relatively high Global Warming Potential (GWP). This has spurred significant research into viable, low-GWP alternatives, primarily from the hydrofluoroolefin (HFO) class of refrigerants. This guide provides an objective comparison of HFC-245fa with its leading HFO and hydrochlorofluoroolefin (HCFO) alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their refrigeration and heat pump applications.

The primary HFO and HCFO candidates to replace HFC-245fa include HCFO-1233zd(E), HFO-1336mzz(Z), HCFO-1224yd(Z), and HFO-1234ze(Z). These alternatives are particularly promising for use in high-temperature heat pumps (HTHPs) and Organic Rankine Cycles (ORCs).

Performance Data Summary

The following tables summarize the key performance and environmental properties of HFC-245fa and its low-GWP alternatives based on available experimental and theoretical data.

Table 1: Environmental and Thermophysical Properties

Refrigerant	GWP	ODP	Safety Class	Critical Temperature (°C)	Critical Pressure (bar)
HFC-245fa	848 - 900 ^[1] [2]	0	B1	~154	~36.5
HCFO-1233zd(E)	~1	~0.00024	A1	165.6 - 166.5 ^[3]	36.2 ^[3]
HFO-1336mzz(Z)	<10	0	A1	~171	~29
HCFO-1224yd(Z)	<1	~0.00023 ^[4]	A1	~163	~33
HFO-1234ze(Z)	<10 ^[2]	0 ^[2]	A2L	~109	~36

Table 2: Comparative Performance in High-Temperature Heat Pumps (HTHPs)

Refrigerant	Application Conditions	Coefficient of Performance (COP)	Volumetric Heating Capacity (VHC)	Key Findings
HFC-245fa	Heat Sink: 110-140°C	Baseline	Baseline	Lower COP compared to many HFO/HCFO alternatives, especially at higher temperature lifts. [5][6]
HCFO-1233zd(E)	Heat Sink: 110-140°C	Up to 27% higher than HFC-245fa[7]	Promising, comparable to HFC-245fa[5]	Considered a strong drop-in replacement candidate with significant COP improvements.[1]
HFO-1336mzz(Z)	Heat Sink: 110-140°C	Up to 21% higher than HFC-245fa[7]	Lower than HFC-245fa, may require larger compressor.[5]	More efficient at very high temperatures (e.g., 150°C) due to its higher critical temperature.[8]
HCFO-1224yd(Z)	Heat Sink: 110-140°C	Up to 17% higher than HFC-245fa[7]	Slightly lower than HFC-245fa. [6]	Offers a notable COP increase and is a viable alternative.[6]

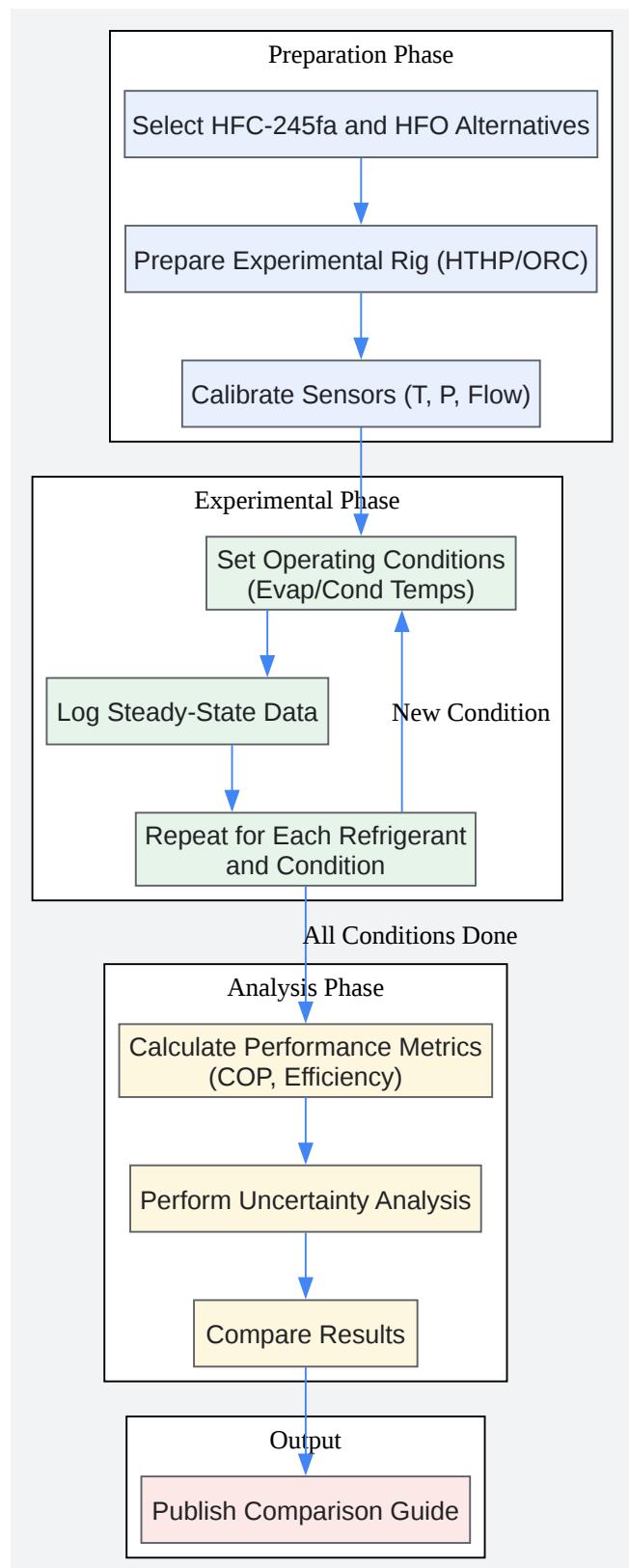
Table 3: Comparative Performance in Organic Rankine Cycles (ORCs)

Refrigerant	Application Conditions	Cycle Thermal Efficiency	Net Power Output	Key Findings
HFC-245fa	Low-grade waste heat recovery	Baseline (e.g., 4.6%)[9]	Baseline	Widely used, but lower efficiency than some HFOs.[10]
HCFO-1233zd(E)	Low-grade waste heat recovery	Similar to or slightly higher than HFC-245fa (e.g., 4.7%).[9][11]	Can be lower due to different fluid densities affecting mass flow rate.[11]	A suitable replacement, with some studies showing higher isentropic expander efficiency.[11]
HFO-1336mzz(E/Z)	Low-grade waste heat recovery	Can be significantly higher (up to 17%) than HFC-245fa.[12][13]	Lower, with a need for a larger turbine.[12][13]	Offers the potential for the highest cycle efficiency among the alternatives.[12][14]
HFO-1234ze(Z)	Low-grade waste heat recovery	Similar to HFC-245fa (e.g., 4.5%).[9]	Slightly lower than HFC-245fa.[9]	A viable drop-in replacement, though performance can be reduced at higher temperatures.[2]
HCFO-1224yd(Z)	Low-grade waste heat recovery	Up to 7.7% higher than HFC-245fa.[4]	7.5% to 17.4% lower than HFC-245fa.[4]	A suitable drop-in alternative, especially attractive for higher temperature heat sources.[4]

Experimental Protocols

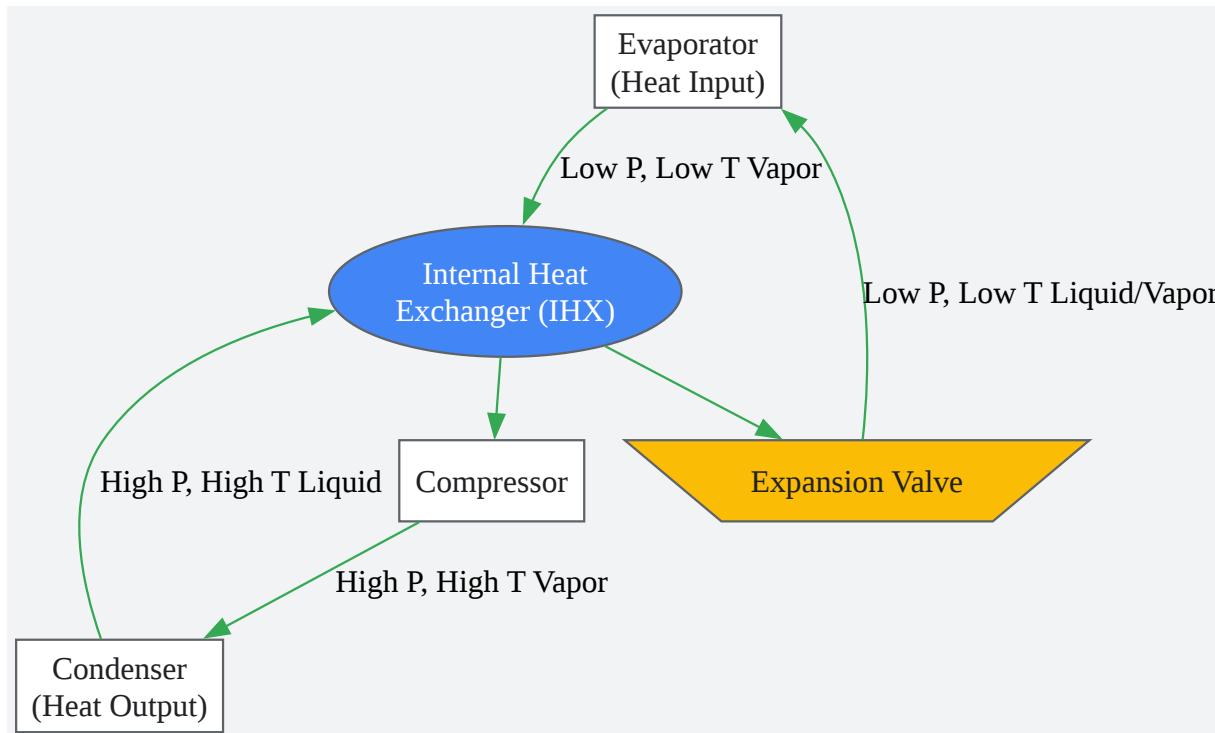
Detailed experimental methodologies are crucial for the accurate comparison of refrigerant performance. While specific protocols vary between studies, a general experimental workflow for evaluating refrigerants in a vapor-compression cycle is outlined below.

General Experimental Workflow for Refrigerant Performance Evaluation:


A laboratory-scale heat pump or ORC test rig is typically employed. The primary components include a compressor (or expander for ORC), a condenser, an evaporator, and a throttling valve (or pump for ORC). An internal heat exchanger (IHX) is often included to improve performance.[8]

- **System Preparation:** The system is evacuated to remove non-condensable gases and then charged with the refrigerant being tested. The lubricating oil must be compatible with the test refrigerant.
- **Setting Operating Conditions:** Controlled loops for the heat source and heat sink are used to establish specific evaporating and condensing temperatures (and pressures). Temperature lifts (the difference between condensation and evaporation temperatures) are varied to simulate different operating scenarios.[7]
- **Data Acquisition:** Temperature, pressure, mass flow rate, and power consumption of the compressor/pump are measured at various points in the cycle using high-precision sensors.
- **Performance Calculation:** Key performance indicators are calculated from the measured data:
 - **Coefficient of Performance (COP):** The ratio of the heating capacity to the compressor power input.
 - **Heating/Refrigerating Capacity:** The rate of heat transfer in the condenser/evaporator.
 - **Cycle Efficiency (for ORC):** The ratio of the net power output to the heat input.
 - **Isentropic Efficiency:** A measure of the deviation of the actual compression/expansion process from the ideal isentropic process.

- Uncertainty Analysis: A thorough uncertainty analysis of the measured and calculated parameters is performed to ensure the reliability of the results.


Visualizing the Experimental Process

The following diagrams illustrate the logical flow of a comparative refrigerant study and a typical experimental setup.

[Click to download full resolution via product page](#)

Caption: Logical workflow for a comparative study of refrigerants.

[Click to download full resolution via product page](#)

Caption: Schematic of a vapor-compression cycle with an IHX.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "Experimental Comparison of HCFO and HFO R1224yd(Z), R1233zd(E), R1336m" by Cordin Arpagaus and Stefan Bertsch [docs.lib.purdue.edu]
- 9. Simultaneous experimental comparison of low-GWP refrigerants as drop-in replacements to R245fa for Organic Rankine cycle application: R1234ze(Z), R1233zd(E), and R1336mzz(E)-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 10. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [HFC-245fa vs. HFO Alternatives in Refrigeration Cycles: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1194520#comparing-hfc-245fa-with-hfo-alternatives-in-refrigeration-cycles\]](https://www.benchchem.com/product/b1194520#comparing-hfc-245fa-with-hfo-alternatives-in-refrigeration-cycles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com